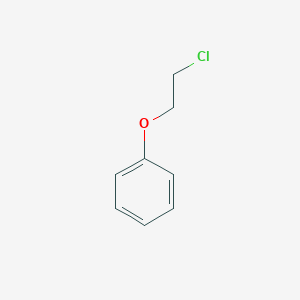

(2-Chloroethoxy)benzene

Description

Nomenclature and Structural Characteristics of (2-Chloroethoxy)benzene

The precise identification and characterization of a chemical compound are fundamental to its study. This section outlines the various names, molecular properties, and isomeric forms related to this compound.

The systematic IUPAC name for this compound is 1-chloro-2-phenoxyethane . However, it is more commonly referred to in literature and chemical databases as This compound . nist.gov Other synonyms and historical names include:

2-Chloroethyl phenyl ether nist.govsigmaaldrich.comchemeo.com

β-Chlorophenetole nist.govsigmaaldrich.comchemeo.com

Phenetole, β-chloro- nist.govchemeo.com

1-Phenoxy-2-chloroethane nist.govchemeo.com

2-Phenoxyethyl chloride nist.govchemeo.comavantorsciences.com

ω-Chlorophenetole avantorsciences.com

Table 1: Nomenclature of this compound

| Type | Name |

| Systematic IUPAC Name | 1-chloro-2-phenoxyethane |

| Common Name | This compound nist.gov |

| Other Synonyms | 2-Chloroethyl phenyl ether nist.govsigmaaldrich.comchemeo.com |

| β-Chlorophenetole nist.govsigmaaldrich.comchemeo.com | |

| Phenetole, β-chloro- nist.govchemeo.com | |

| 1-Phenoxy-2-chloroethane nist.govchemeo.com | |

| 2-Phenoxyethyl chloride nist.govchemeo.comavantorsciences.com | |

| ω-Chlorophenetole avantorsciences.com |

The molecular formula for this compound is C₈H₉ClO . nist.govscbt.com This indicates that a molecule of the compound is composed of eight carbon atoms, nine hydrogen atoms, one chlorine atom, and one oxygen atom. The molecular weight of this compound is approximately 156.61 g/mol . scbt.comalfa-chemistry.com

Table 2: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉ClO nist.govscbt.com |

| Molecular Weight | 156.61 g/mol scbt.comalfa-chemistry.com |

This compound has several structural isomers, which are compounds with the same molecular formula but different arrangements of atoms. Some examples of its isomers include:

1-Chloro-4-(2-chloroethoxy)benzene : In this isomer, a chlorine atom is attached to the benzene ring in the para position relative to the chloroethoxy group.

((2-Chloroethoxy)methyl)benzene : Here, the chloroethoxy group is attached to a methyl group which is then bonded to the benzene ring. bldpharm.comambeed.com

1-(2-Chloroethoxy)-2-isopropoxybenzene : This isomer features both a chloroethoxy group and an isopropoxy group attached to the benzene ring. ambeed.com

Related haloethers are compounds that share the ether functional group and contain one or more halogen atoms. Examples related to this compound include:

1,4-Bisthis compound : This compound has two chloroethoxy groups attached to the benzene ring at the 1 and 4 positions.

1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene : This molecule contains a longer ether chain with an additional ethoxy unit.

1,2-bis[2-(2-chloroethoxy)ethoxy]benzene : Similar to the above, but with two such chains attached at the 1 and 2 positions of the benzene ring. epa.gov

Tris-2-chloroethoxy)phosphorane : This is a more complex organophosphorus compound containing three 2-chloroethoxy groups. tandfonline.com

1-(2-Chloroethoxy)-4-fluorobenzene : This related haloether has both a chlorine and a fluorine atom in its structure. chemscene.com

Table 3: Examples of Structural Isomers and Related Haloethers

| Compound Name | Molecular Formula | Relationship |

| This compound | C₈H₉ClO | Parent Compound |

| 1-Chloro-4-(2-chloroethoxy)benzene | C₈H₈Cl₂O | Structural Isomer |

| ((2-Chloroethoxy)methyl)benzene | C₉H₁₁ClO | Structural Isomer |

| 1-(2-Chloroethoxy)-2-isopropoxybenzene | C₁₁H₁₅ClO₂ | Structural Isomer |

| 1,4-Bisthis compound | C₁₀H₁₂Cl₂O₂ | Related Haloether |

| 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene | C₁₀H₁₂Cl₂O₂ | Related Haloether |

| 1,2-bis[2-(2-chloroethoxy)ethoxy]benzene | C₁₄H₂₀Cl₂O₄ | Related Haloether epa.gov |

| Tris-2-chloroethoxy)phosphorane | C₆H₁₂Cl₃O₃P | Related Haloether tandfonline.com |

| 1-(2-Chloroethoxy)-4-fluorobenzene | C₈H₈ClFO | Related Haloether chemscene.com |

Molecular Formula and Weight

Historical Context and Significance in Chemical Science

The study of benzene and its derivatives has been a cornerstone of organic chemistry since the 19th century, following Michael Faraday's isolation of benzene in 1825 and Friedrich August Kekulé's subsequent proposal of its ring structure in 1865. acs.org While the specific historical discovery of this compound is not prominently documented in readily available sources, its significance lies in its utility within organic synthesis.

The presence of both an ether linkage and an alkyl halide in this compound makes it a versatile reagent. The chlorine atom can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic substitution. chlorobenzene.ltd This dual reactivity allows for its use as a key intermediate in the synthesis of more complex molecules. chlorobenzene.ltd For instance, it has been used in coupling reactions for the synthesis of pseudo-symmetrical tamoxifen derivatives, which have been investigated for their potential anti-tumor activity. sigmaaldrich.com

Scope and Research Focus of the Review

This review is strictly limited to the academic and research-based understanding of this compound. The focus is on its chemical identity, including its various names and structural properties. The article also touches upon its significance as a building block in chemical synthesis, as evidenced by its application in creating more complex organic structures. The content is based on information available in chemical databases and academic publications.

Propriétés

IUPAC Name |

2-chloroethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUYNUJARXBNPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060761 | |

| Record name | (2-Chloroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-86-6 | |

| Record name | (2-Chloroethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloroethoxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Chloroethoxy)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-chloroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Chloroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-chlorophenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-Chloroethoxy)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V283WU3KN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2-chloroethoxy Benzene

Classical and Established Synthesis Routes

The traditional methods for synthesizing (2-Chloroethoxy)benzene primarily involve etherification reactions, with the Williamson ether synthesis being a prominent example, and nucleophilic substitution approaches. These methods are well-documented and widely utilized in laboratory and industrial settings. wikipedia.org

Etherification Reactions

Etherification reactions are a cornerstone in the synthesis of ethers, and this compound is no exception. These reactions typically involve the formation of an ether linkage (-O-) between a phenoxide and an alkyl halide.

A common and direct method for preparing this compound involves the reaction of phenol with 2-chloroethanol. chlorobenzene.ltd This reaction is typically carried out in the presence of a base, which deprotonates the phenol to form the more nucleophilic phenoxide ion. The phenoxide ion then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion and forming the desired ether. chlorobenzene.ltdsoka.ac.jp

The reaction can be catalyzed by various bases. For instance, another method involves mixing 2-chloroethanol and a 30% sodium hydroxide solution with phenol at a temperature of 100–110 °C, reportedly achieving a high yield. google.com The use of a base like potassium carbonate under reflux conditions has also been reported for similar etherification reactions.

A specific example involves heating an aqueous solution of sodium phenolate trihydrate to 70°C and then adding an aqueous solution of 2-chloroethanol dropwise. The reaction is maintained at this temperature for several hours. google.comgoogle.com

| Reactants | Catalyst/Base | Temperature | Yield |

| Phenol, 2-Chloroethanol | Sodium Hydroxide | 100-110 °C | 98% google.com |

| Sodium Phenolate Trihydrate, 2-Chloroethanol | None (aqueous solution) | 70 °C | 81% google.com |

The alkylation of phenols with reagents containing a chlorinated ethoxy chain is another effective strategy. A key example of this approach is the reaction of a phenoxide with 1,2-dichloroethane. In this Williamson ether synthesis, the phenoxide ion acts as a nucleophile, attacking one of the carbon atoms in 1,2-dichloroethane and displacing a chloride ion to form this compound.

This reaction is a classic SN2 (bimolecular nucleophilic substitution) reaction. wikipedia.org The success of this synthesis relies on the primary nature of the alkyl halide, which minimizes competing elimination reactions. masterorganicchemistry.com The choice of solvent can also be critical, with polar aprotic solvents often favoring SN2 reactions. Studies on similar alkylations have utilized solvents like 1,2-dichloroethane itself. unive.itunive.it

Reaction of Phenol with 2-Chloroethanol

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions are fundamental to the synthesis of this compound. These reactions involve a nucleophile attacking an electrophilic center and replacing a leaving group.

While the outline specifies "Benzyl Chloride and Sodium 2-Chloroethyl Alcohol," this combination would synthesize benzyl 2-chloroethyl ether, not this compound. smolecule.com A more accurate representation for synthesizing the target compound via a similar nucleophilic substitution would involve sodium phenoxide reacting with a suitable chloroethoxy electrophile.

The Williamson ether synthesis is a prime example of this type of nucleophilic substitution. wikipedia.org In this reaction, a deprotonated alcohol (alkoxide) reacts with an organohalide. wikipedia.org For the synthesis of this compound, this would involve the reaction of sodium phenoxide with 1,2-dichloroethane, as previously mentioned. The phenoxide ion (C₆H₅O⁻) acts as the nucleophile, and the chloroethane moiety is the electrophile. vedantu.com This SN2 reaction is most effective with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com

Advanced and Modern Synthetic Techniques

While classical methods are reliable, modern synthetic chemistry continues to evolve, offering potentially more efficient and environmentally benign alternatives. Research into areas like phase-transfer catalysis, microwave-assisted synthesis, and the development of novel catalytic systems could provide advanced routes to this compound. However, detailed, established protocols for these advanced techniques specifically for the synthesis of this compound are less commonly documented in readily available literature compared to the classical routes.

Palladium-Catalyzed Chloroethoxylation

A modern approach for the synthesis of 2-chloroethoxy-arenes involves a palladium-catalyzed cross-coupling reaction. scispace.com This method provides an alternative to traditional nucleophilic substitution and enables the modular synthesis of molecules featuring an ethoxy linker between an aromatic core and a nucleophilic center. scispace.com The transformation is noted for being orthogonal to the simple nucleophilic replacement of the chlorine atom on the ethylene linker, adding to its strategic importance in multi-step syntheses. scispace.com

The process utilizes a novel reagent, sodium tetrakis-(2-chloroethoxy)-borate salt, which can be prepared from inexpensive starting materials like 2-chloroethanol and sodium borohydride. scispace.com The cross-coupling reaction is performed between various aryl chlorides and this borate salt. Research into the ligand effect has shown that bulky, dialkyl-biphenyl phosphines are generally effective for facilitating the coupling. scispace.com The reaction is typically carried out in tert-amyl alcohol at elevated temperatures. scispace.com

This methodology has been successfully applied to a range of substrates. For instance, the coupling of the borate salt with p-chloroacetophenone proceeds efficiently in the presence of a Pd2dba3 catalyst and a suitable phosphine ligand. scispace.com The versatility of this reaction is demonstrated by its application to different substituted aryl chlorides, as detailed in the table below.

Table 1: Examples of Palladium-Catalyzed Chloroethoxylation of Aryl Chlorides

| Aryl Chloride Substrate | Product Yield | Reference |

|---|---|---|

| p-Chloroacetophenone | Good | scispace.com |

| 4-Chlorovinylbenzene | 77% | scispace.com |

| Methoxy-substituted Aryl Chloride | 68% | scispace.com |

Notably, this chloroethoxylation strategy was employed in the synthesis of a key intermediate for Raloxifene. scispace.com The subsequent substitution of the chloro group with piperidine afforded the desired product in nearly quantitative yield, highlighting the efficiency of this synthetic route. scispace.com

Phase Transfer Catalysis in this compound Synthesis

Phase transfer catalysis (PTC) is another significant strategy for the synthesis of this compound and its analogues. This method is particularly effective for reactions involving reactants that are soluble in two immiscible phases, such as an aqueous phase and an organic phase. In this context, PTC facilitates the Williamson ether synthesis between a phenoxide salt (dissolved in the aqueous phase) and a chloro-functionalized reactant.

The use of phase transfer catalysts, such as quaternary ammonium salts like tetrabutylammonium bromide (TBABr), can significantly enhance reaction rates and yields. smolecule.com These catalysts work by transporting the phenoxide anion from the aqueous phase to the organic phase, where it can react with the chloro-containing substrate. This technique has been applied to the synthesis of related compounds, such as (2-chloroethoxy)methylbenzene, using benzyl chloride and 2-chloroethanol as raw materials. chlorobenzene.ltd A specific example involves heating a mixture of 4-hydroxybenzophenone and aqueous sodium hydroxide with tetrabutylammonium bromide, followed by the addition of the chloroethoxy-containing reactant. google.com

Synthetic Pathways to Substituted this compound Derivatives

The core this compound structure can be modified to include additional functional groups on the benzene ring, leading to a wide range of derivatives with tailored properties.

Synthesis of Halogenated this compound Analogues

Methods have been developed for the synthesis of this compound analogues that bear additional halogen atoms. One such method allows for the construction of 1-fluoro-2-bromo-2-chloroalkenyl ethers from the reaction of phenols with halothane (2-bromo-2-chloro-1,1,1-trifluoroethane). beilstein-journals.org In this reaction, halothane serves as both a carbon and halogen source. beilstein-journals.org

The reaction is typically carried out by treating a phenol with a base, such as potassium hydroxide, in a suitable solvent. beilstein-journals.org Halothane is then added, and the mixture is heated, leading to the formation of the tri-halogenated alkenyl ether product in moderate to good yields. beilstein-journals.org This approach provides access to highly halogenated and structurally complex products that have potential applications in further organic transformations like cross-coupling reactions. beilstein-journals.org

Preparation of Bisthis compound Derivatives

Derivatives featuring two (2-chloroethoxy) groups attached to the benzene ring are important intermediates in various fields, including polymer chemistry and the synthesis of macrocycles.

The synthesis of 1,2-bisthis compound (CAS 53219-99-1) originates from catechol. researchgate.netnih.govresearchgate.net The reaction involves the dialkylation of catechol with a suitable 2-chloroethylating agent, such as bis(2-chloroethyl) ether, in the presence of a base. researchgate.netresearchgate.net This compound has been identified as a potential side-product during the synthesis of dibenzo-18-crown-6 from catechol, highlighting a relevant reaction pathway. researchgate.netresearchgate.net It also serves as a precursor for further functionalization, for example, by reacting it with amines like n-butylamine. prepchem.com

Table 2: Synthesis of 1,2-Bisthis compound

| Reactant 1 | Reactant 2 | Key Condition | Product | Reference |

|---|

The 1,4-substituted isomer, 1,4-bisthis compound (CAS 37142-37-3), is synthesized through the reaction of hydroquinone with a 2-chloroethylating agent. guidechem.com The reaction is typically performed by treating hydroquinone with a reagent like 2-chloroethanol or 1-bromo-2-chloroethane in the presence of a base, such as potassium carbonate, often under reflux conditions. This compound is a solid with a melting point of 92-93 °C. It is utilized as an intermediate in organic synthesis, particularly for producing more complex molecules and in the development of polymeric materials due to its chemical reactivity.

Table 3: Synthesis of 1,4-Bisthis compound

| Reactant 1 | Reactant 2 | Base | Product | Reference |

|---|---|---|---|---|

| Hydroquinone | 2-Chloroethanol | Potassium Carbonate | 1,4-Bisthis compound |

1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene

The synthesis of 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene can be achieved through several strategic pathways, primarily involving etherification and chlorination reactions.

One common method is the alkylation of 4-chlorophenol. This reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). A base, such as potassium carbonate or sodium hydroxide, is used to deprotonate the phenol, generating a phenolate ion. This nucleophile then attacks an electrophilic reagent like 2-(2-chloroethoxy)ethanol or a derivative of ethylene oxide to form the ether linkage.

An alternative approach involves the chlorination of a terminal hydroxyl group. In this method, an intermediate alcohol, such as 2-(2-(4-chlorophenoxy)ethoxy)ethanol, is reacted with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). To prevent unwanted side reactions, non-reactive solvents like toluene or dichloromethane are typically employed for this step. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group by a chloride ion.

| Method | Reactants | Solvent | Base/Reagent | Reference |

| Alkylation | 4-Chlorophenol, 2-(2-chloroethoxy)ethanol | DMF or THF | K₂CO₃ or NaOH | |

| Chlorination | 2-(2-(4-chlorophenoxy)ethoxy)ethanol | Toluene or Dichloromethane | SOCl₂ or PCl₃ |

Synthesis of (2-Chloroethoxy)methylbenzene

The synthesis of (2-Chloroethoxy)methylbenzene, specifically the para-isomer 1-(2-chloroethoxy)-4-methylbenzene, is noted in scientific literature. rsc.org While detailed experimental procedures for this specific compound are not extensively outlined in the provided context, its synthesis can be inferred from standard organic chemistry principles, such as the Williamson ether synthesis.

This established method would involve the reaction of a methylphenol (cresol) with a 2-chloroethylating agent. For instance, reacting 2-methoxyphenol with 1,2-dichloroethane in the presence of sodium hydroxide and a phase-transfer catalyst demonstrates a similar etherification. tsijournals.com Applying this logic, p-cresol could be reacted with 1,2-dichloroethane or 2-chloroethanol in the presence of a base like sodium hydroxide to yield the desired product. Another related synthesis is that of [(2-Chloroethoxy)(phenyl)methyl]benzene, which is prepared by reacting benzhydrol with 2-chloroethanol in benzene using sulfuric acid as a catalyst. prepchem.com

Synthesis of (2-Chloroethoxy)benzenesulfonamide

The preparation of 2-(2-Chloroethoxy)benzenesulfonamide is a multi-step process that begins with 4-chlorophenol. google.comgoogle.com The synthesis pathway involves a sequence of etherification, chlorination, sulfonation, reduction, and amidation reactions. google.comgoogle.com

The key steps are:

Etherification: 4-Chlorophenol is reacted with ethylene carbonate to produce 4-(2-hydroxyethoxy)-chlorobenzene. google.comgoogle.com

Chlorination: The resulting alcohol is treated with phosgene or thionyl chloride to yield 4-(2-chloroethoxy)-chlorobenzene. google.comgoogle.com

Sulfonation: The product from the previous step is sulfonated using chlorosulfonic acid, typically in a solvent like n-decane. google.comgoogle.com

Salt Formation: The sulfonic acid is neutralized with sodium hydroxide to form the sodium sulfonate salt. google.comgoogle.com

Hydrogenation: The chloro-substituent on the benzene ring is removed via catalytic hydrogenation. This is accomplished using a palladium/carbon (Pd/C) catalyst, yielding sodium 2-(β-chloroethoxy)benzenesulfonate. google.comgoogle.com

Sulfonyl Chloride Formation: The sodium sulfonate is converted to 2-(β-chloroethoxy)benzenesulfonyl chloride by reacting it with phosgene, using dimethylformamide (DMF) as a catalyst.

Amidation: The final step involves reacting the sulfonyl chloride with ammonia to produce the target compound, 2-(2-chloroethoxy)-benzenesulfonamide. google.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is essential for maximizing the efficiency and yield of this compound synthesis. chlorobenzene.ltd Key factors include the choice of solvent, the selection of a catalyst, and precise control over temperature and reaction time. chlorobenzene.ltd

Solvent Effects on Synthesis Efficiency

The choice of solvent significantly impacts reaction outcomes. chlorobenzene.ltd

Ether Synthesis: For nucleophilic substitution reactions like the Williamson ether synthesis, polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are preferred. chlorobenzene.ltd These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion. chlorobenzene.ltd It has been noted that for SN2 reactions involving hydroquinone, DMF is a more effective solvent than acetonitrile. google.com

Chlorination Reactions: When using reagents like thionyl chloride, non-reactive solvents such as toluene or dichloromethane are chosen to prevent side reactions.

Sulfonation: In the synthesis of (2-Chloroethoxy)benzenesulfonamide, the sulfonation step is often carried out in alkane solvents like n-decane or hexane. google.comgoogle.com

Catalyst Selection and Optimization

Catalysts play a pivotal role in these synthetic sequences.

Base Catalysts: In etherification reactions, bases like potassium carbonate and sodium hydroxide are fundamental for deprotonating the phenol. chlorobenzene.ltd Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), can also be employed to facilitate the reaction between aqueous and organic phases. tsijournals.com

Hydrogenation Catalysts: The dechlorination step in the synthesis of 2-(2-Chloroethoxy)benzenesulfonamide relies on a heterogeneous catalyst, typically 5% palladium on carbon (Pd/C). google.comgoogle.com

Other Catalysts: In the same multi-step synthesis, tributylamine can be used as a catalyst for the initial etherification with ethylene carbonate. google.comgoogle.com Furthermore, dimethylformamide (DMF) acts as a catalyst in the conversion of the sodium sulfonate salt to the sulfonyl chloride using phosgene. google.com In some etherification reactions, a strong acid like sulfuric acid can be used as the catalyst. prepchem.com

Temperature and Time Control in Reaction Processes

Precise control of temperature and reaction duration is critical for maximizing product yield and minimizing the formation of byproducts.

| Reaction Step (Sulfonamide Synthesis) | Temperature Range | Reaction Time | Reference |

| Etherification with Ethylene Carbonate | +130°C to +150°C | Not specified | google.com, google.com |

| Chlorination with Thionyl Chloride | +70°C to +90°C | Not specified | google.com, google.com |

| Chlorosulfonation | -10°C to +5°C (preferred) | ~2 hours | google.com, google.com |

| Hydrogenation (Dechlorination) | +40°C to +60°C | Until H₂ absorption ceases | google.com, google.com, |

| Sulfonyl Chloride Formation (with Phosgene) | ~90°C (preferred) | 2 to 3 hours | , |

| Ammonolysis | +50°C to +70°C (preferred) | Not specified | google.com |

For general ether synthesis, reactions are often run under reflux conditions for several hours to ensure the reaction goes to completion.

Chemical Reactivity and Reaction Mechanisms of 2-chloroethoxy Benzene

Nucleophilic Substitution Reactions

The presence of a chlorine atom on the ethoxy side chain makes (2-chloroethoxy)benzene susceptible to nucleophilic substitution reactions. This is a key pathway for the functionalization of the molecule. chlorobenzene.ltdcymitquimica.com

Substitution of the Chlorine Atom

The chlorine atom in the 2-chloroethoxy group can be readily displaced by a variety of nucleophiles. This reaction typically proceeds via an SN2 mechanism, which is facilitated by the electron-withdrawing nature of the adjacent oxygen atom. Common nucleophiles that can displace the chlorine atom include hydroxides, amines, and thiolates. chlorobenzene.ltd For instance, reaction with sodium methoxide results in the formation of 2-(methoxyethoxy)benzoic acid, while reaction with potassium thiolate yields 2-(2-mercaptoethoxy)benzoic acid. These reactions are often carried out in the presence of a base and a suitable solvent at elevated temperatures. chlorobenzene.ltd

Formation of Ether Compounds

A significant application of the nucleophilic substitution reactivity of this compound is in the synthesis of more complex ether compounds. By reacting with various phenoxides or alkoxides, new ether linkages can be formed. For example, the reaction of this compound with a phenolate ion, generated from a phenol in the presence of a base, leads to the formation of a diaryl ether derivative. chlorobenzene.ltd This Williamson ether synthesis approach is a common strategy for building larger molecules containing multiple ether functionalities.

Derivatization Reactions for Functionalization

This compound serves as a starting material for the synthesis of a wide range of functionalized molecules. Its ability to undergo both nucleophilic and electrophilic substitution reactions allows for the introduction of various functional groups. chlorobenzene.ltdscispace.com For instance, the chlorine atom can be replaced by an amino group to form aminoethoxy derivatives. chlorobenzene.ltd Furthermore, the benzene ring can be functionalized through reactions like chlorosulfonation, where treatment with chlorosulfonic acid introduces a sulfonyl chloride group, which can then be converted to sulfonamides. google.com

Oxidation and Reduction Reactions

The this compound molecule can undergo oxidation and reduction reactions, targeting either the side chain or the aromatic ring. The ethoxy group can potentially be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions. smolecule.com Conversely, reduction reactions can be employed to remove the chlorine atom from the side chain, yielding the corresponding ethoxybenzene derivative. For example, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas can achieve this transformation.

Reaction Kinetics and Mechanistic Investigations

The kinetics of nucleophilic substitution reactions involving this compound are influenced by factors such as temperature, solvent polarity, and the nature of the nucleophile. chlorobenzene.ltd Increasing the temperature generally accelerates the reaction rate. chlorobenzene.ltd Mechanistic studies often focus on understanding the pathways of these reactions. For instance, investigations into the hydrolysis of similar chloroethyl compounds have detailed the formation of cyclic sulfonium or oxonium ion intermediates, which can influence the reaction mechanism and product distribution. researchgate.net The interplay between the nucleophilic substitution at the alkyl halide and potential electrophilic aromatic substitution provides a rich area for mechanistic studies.

Computational Studies of Reaction Pathways

Computational chemistry has been employed to investigate the reaction mechanisms involving chloroethoxy-substituted benzene derivatives, particularly in the context of crown ether synthesis. Density Functional Theory (DFT) is a common method utilized for these studies, providing insights into the energetics and feasibility of different reaction pathways.

One area of focus has been the synthesis of dibenzo-18-crown-6 from catechol and bis(2-chloroethyl) ether, a reaction that involves intermediates structurally related to this compound. researchgate.netresearchgate.net Computational investigations have successfully proposed mechanisms for such syntheses, identifying the transition states and estimating the corresponding energy barriers. researchgate.netresearchgate.net These studies have also explored the formation of side-products, such as benzo-9-crown-3 and 1,2-bis[2-(2-chloroethoxy)ethoxy]-benzene. researchgate.netresearchgate.netresearchgate.net

The effect of cations, such as Na⁺ and K⁺, on the cyclization process has also been a subject of computational analysis. The presence of these metal ions can facilitate the reaction through a "template effect," which creates more structurally ordered reactant and transition state species. researchgate.netresearchgate.netresearchgate.net This ordering promotes the intramolecular SN2 cyclization step and can lead to a higher yield of the desired crown ether by minimizing the formation of side-products. researchgate.netresearchgate.net

Furthermore, computational tools can be used to predict the reactivity of related compounds. For instance, calculating Fukui indices (f⁺, f⁻) helps identify electrophilic and nucleophilic sites within a molecule. Simulating solvation free energies using methods like COSMO-RS can predict reaction rates in different solvent environments, such as polar aprotic versus protic solvents.

Table 1: Computational Methods in Reactivity Analysis

| Computational Method | Application | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Proposing reaction mechanisms, identifying transition states, estimating energy barriers. | researchgate.netresearchgate.net |

| Fukui Indices (f⁺, f⁻) | Identifying electrophilic and nucleophilic sites. | |

| COSMO-RS | Simulating solvation free energies to predict reaction rates in various solvents. | |

| ONIOM (QM/MM hybrid methods) | Modeling SN2 transition states. |

Transition State Analysis

The analysis of transition states is a critical component of computational studies on reaction mechanisms. For reactions involving chloroethoxy benzene derivatives, such as the formation of crown ethers, transition states for key steps like the intramolecular SN2 cyclization have been identified and characterized. researchgate.netresearchgate.netresearchgate.net

In the cation-assisted synthesis of dibenzo-18-crown-6, the transition states on the reaction path have been located, and their barrier heights have been estimated. researchgate.netresearchgate.netresearchgate.net It has been found that the cyclization step has a lower energy barrier for the Na⁺ system in the gas phase compared to the K⁺ system. However, this trend is reversed in a 1-butanol solvent, where the barrier height is lower for the K⁺ system, leading to a faster cyclization. researchgate.net This finding is consistent with experimental observations. researchgate.net

A significant observation from these computational studies is the substantial increase in the dipole moment of the transition state compared to the reactant species in the presence of a larger alkali metal ion. researchgate.net This suggests a more charge-separated and organized transition state, facilitated by the cation.

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods, such as ONIOM, are also valuable for modeling SN2 transition states in complex systems. These methods allow for a high level of theory to be applied to the reacting core of the molecule while treating the surrounding environment with a less computationally expensive method.

Table 2: Calculated Barrier Heights for Cation-Assisted Cyclization

| Cation | Phase/Solvent | Relative Barrier Height | Reference |

|---|---|---|---|

| Na⁺ | Gas Phase | Lower than K⁺ by ~3 kcal/mol | researchgate.net |

| K⁺ | Gas Phase | Higher than Na⁺ by ~3 kcal/mol | researchgate.net |

| Na⁺ | 1-Butanol | Higher than K⁺ | researchgate.net |

| K⁺ | 1-Butanol | Lower than Na⁺ by ~2.5 kcal/mol | researchgate.net |

Spectroscopic and Advanced Characterization of 2-chloroethoxy Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of (2-chloroethoxy)benzene by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the spectrum typically shows distinct signals for the aromatic protons and the aliphatic protons of the chloroethoxy group. The aromatic protons on the benzene ring usually appear as a multiplet in the range of δ 6.8-7.4 ppm. The two methylene groups (-OCH₂- and -CH₂Cl) of the ethoxy chain are chemically non-equivalent and thus exhibit separate signals, typically as triplets due to spin-spin coupling with each other. The protons of the methylene group attached to the oxygen atom (-OCH₂-) are deshielded and resonate at a lower field (higher ppm value) compared to the protons of the methylene group attached to the chlorine atom (-CH₂Cl).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. sielc.com The spectrum for this compound will show signals for the aromatic carbons and the two aliphatic carbons. The carbon attached to the oxygen atom (C-O) is the most deshielded among the aromatic carbons. The two aliphatic carbons of the chloroethoxy group also give distinct signals.

| Nucleus | Observed Chemical Shifts (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | ~6.8-7.4 (m) | Aromatic Protons (C₆H₅) |

| ~4.2 (t) | -OCH₂- | |

| ~3.8 (t) | -CH₂Cl | |

| ¹³C NMR | ~158 | Aromatic C-O |

| ~114-130 | Aromatic C-H | |

| ~68 | -OCH₂- | |

| ~42 | -CH₂Cl |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used. The data presented is a representative compilation from various sources. sielc.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₈H₉ClO, which corresponds to a molecular weight of approximately 156.61 g/mol . nih.govuni.lu

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺, but the most prominent peak (base peak) is often observed at m/z 94. sielc.com This corresponds to the phenoxy radical cation [C₆H₅O]⁺, formed by the cleavage of the ether bond, which is a characteristic fragmentation pathway for this type of compound. mhlw.go.jp

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Fragment Ion |

|---|---|---|

| 94 | 100% (Base Peak) | [C₆H₅O]⁺ |

| 156 | Variable | [C₈H₉ClO]⁺ (Molecular Ion) |

| 77 | Variable | [C₆H₅]⁺ |

| 65 | Variable | [C₅H₅]⁺ |

| 39 | Variable | [C₃H₃]⁺ |

Note: Relative intensities are approximate and can vary between instruments. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This hyphenated technique is ideal for identifying individual components in a mixture and is a standard method for the analysis of semivolatile organic compounds like this compound in environmental samples, often following U.S. EPA Method 8270D. msu.edu

In a typical GC-MS analysis, this compound is first separated from other compounds on a capillary column (e.g., a DB-5MS column). The retention time is a characteristic property under specific chromatographic conditions. After elution from the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for identification. The Kovats retention index for this compound on a standard non-polar column is reported as 1190.2. sielc.com

Experimental GC-MS data shows a prominent peak at m/z 94, confirming the phenoxy cation as the major fragment. sielc.com

| Parameter | Value/Description | Reference |

|---|---|---|

| Kovats Retention Index | 1190.2 (standard non-polar column) | sielc.com |

| Instrumentation | Example: HITACHI RMU-7M | sielc.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | sielc.com |

| Major Peaks (m/z) | 94, 77, 65, 39, 27 | sielc.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides valuable information about the functional groups present. The IR spectrum of this compound displays several characteristic absorption bands. sielc.com

Key absorptions include those for the C-O-C ether linkage, the C-Cl bond, aromatic C-H bonds, and the benzene ring itself. The asymmetric C-O-C stretching vibration typically appears in the region of 1200-1300 cm⁻¹. The C-Cl stretching vibration is found in the fingerprint region, usually between 600 and 800 cm⁻¹. Aromatic C-H stretching is observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region. sielc.com

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3030-3080 | Stretching | Aromatic C-H |

| ~2850-2960 | Stretching | Aliphatic C-H |

| ~1580-1600, ~1475-1500 | Stretching | Aromatic C=C |

| ~1240 | Asymmetric Stretching | Aryl-O-C (Ether) |

| ~690, ~750 | Out-of-plane Bending | Aromatic C-H (Monosubstituted) |

| ~650-750 | Stretching | C-Cl |

Note: The IR spectrum can be obtained using various techniques such as ATR-IR or as a film, which may slightly alter peak positions and intensities. sielc.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to electronic transitions within the molecule. For aromatic compounds like this compound, the absorption is primarily due to π → π* transitions within the benzene ring.

The UV spectrum of a simple monosubstituted benzene, such as phenoxyethane (phenetole), typically shows two main absorption bands: a strong primary band (E-band) around 220 nm and a weaker secondary band (B-band) with fine structure around 270 nm. The presence of the chloroethoxy group is expected to have a minor auxochromic effect, potentially causing a small bathochromic shift (shift to longer wavelength) of these absorption maxima (λmax). While specific, publicly available spectral data for this compound is limited, its UV-Vis profile is anticipated to be very similar to that of other simple phenyl ethers.

Applications of 2-chloroethoxy Benzene in Organic Synthesis

Intermediate in Pharmaceutical Synthesischlorobenzene.ltdguidechem.combenchchem.com

The compound serves as a crucial building block in the creation of various pharmaceutical agents. chlorobenzene.ltd Its chemical properties enable its incorporation into larger, more complex molecules with potential therapeutic applications.

(2-Chloroethoxy)benzene plays a key role in the synthesis of tamoxifen derivatives. sigmaaldrich.comsigmaaldrich.com For instance, it is used in the Friedel-Crafts condensation with 2-phenylbutanoic acid to produce 1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-butanone. google.comgoogle.com This ketone is a critical intermediate that, after reacting with phenylmagnesium bromide and subsequent dehydration, yields tamoxifen analogues. This route is particularly notable for its ability to generate specific isomers of tamoxifen derivatives. google.comgoogle.com

A key step in this synthetic pathway involves the conversion of the chloroethoxy group to the desired aminoethoxy side chain. For example, the (2-chloroethoxy)phenyl intermediate can be heated with pyrrolidine in ethanol to yield the final tamoxifen derivative. google.comgoogle.com This process underscores the utility of this compound as a precursor for introducing the characteristic side chain of tamoxifen and its analogues. google.comgoogle.com

Table 1: Key Intermediates in Tamoxifen Derivative Synthesis

| Intermediate | Precursor | Reagents | Resulting Compound |

| 1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-butanone | This compound, 2-phenylbutanoic acid | Friedel-Crafts condensation | Ketone intermediate |

| 2-[4-(2-chloroethoxy)phenyl]-2-(4-iodophenyl)-2-phenyl-1-butene | 1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-butanone | Phenylmagnesium bromide, dehydration | (2-chloroethoxy)phenyl intermediate |

| Iodotamoxifen derivative | 2-[4-(2-chloroethoxy)phenyl]-2-(4-iodophenyl)-2-phenyl-1-butene | Pyrrolidine, ethanol | Final tamoxifen derivative |

This table summarizes the role of this compound as a starting material in the multi-step synthesis of Tamoxifen derivatives.

This compound is a valuable intermediate in the synthesis of herbicidal compounds, specifically certain benzosulfonylureas. google.comgoogle.com The process involves several steps, starting with the etherification of 4-chlorophenol with ethylene carbonate, followed by chlorination to yield 4-chloro-(2-chloroethoxy)-benzene. google.com This intermediate is then chlorosulfonated and subsequently hydrogenated and reacted with ammonia to produce 2-(2-chloroethoxy)benzenesulfonamide, a key precursor for the herbicidal end products. google.comgoogle.com

While direct synthesis of formononetin derivatives using this compound is not explicitly detailed in the provided information, the synthesis of related isoflavones offers a relevant parallel. The construction of the isoflavone core often involves the reaction of a phenol with a phenylacetic acid derivative. hud.ac.uk Given that this compound is an ether of phenol, it could potentially be modified to serve as a precursor in similar synthetic strategies for creating complex isoflavone structures.

This compound derivatives are instrumental in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to selectively degrade target proteins. nih.govchemsrc.com For example, a derivative, 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene, is used to functionalize molecules like palbociclib for selective protein degradation. The chloroethoxy group provides a reactive handle for linking the protein-targeting molecule to the E3 ubiquitin ligase-recruiting moiety. nih.gov This is exemplified in the synthesis of a palbociclib-based PROTAC where a derivative of this compound is used to create a linker that ultimately connects palbociclib to the E3 ligase ligand. nih.gov

Synthesis of Formononetin Derivatives

Precursor in Polymer and Resin Productionbenchchem.com

This compound and its derivatives are utilized as precursors in the production of polymers and resins, contributing to materials with enhanced properties.

Derivatives of this compound, such as 1,4-bisthis compound, serve as building blocks for high-performance polymers. These compounds can be used to synthesize polymer precursors that lead to materials with superior thermal stability and solvent resistance, making them suitable for applications in demanding fields like the aerospace and automotive industries. For instance, 1,4-bisthis compound can be reacted with potassium 4-aminobenzoate to prepare a diamine, which is then further reacted with maleic anhydride to create a bismaleimide, a monomer used in the production of thermosetting polyimides. researchgate.netresearchgate.net

Additionally, related compounds like 2-(2-chloroethoxy)ethan-1-ol can be reacted with sodium azide to form an azido-functionalized alcohol. researchgate.net This product can then act as an initiator for the ring-opening polymerization of monomers like ε-caprolactone, leading to the formation of polymers with an azide end-group, which can be further modified using "click" chemistry. researchgate.net

Application in Bismaleimide Resins

This compound and its derivatives are valuable precursors in the synthesis of bismaleimide (BMI) resins, a class of high-performance thermosetting polymers. These resins are sought after in the aerospace and electronics industries for their exceptional thermal stability, mechanical strength, and resistance to harsh environments. anrvrar.incnrs.fr The chloroethoxy group provides a reactive site for building the complex monomer structures required for polymerization.

A key example involves a structurally related compound, 1,4-bisthis compound, which serves as a starting material for a specific bismaleimide monomer. In a multi-step synthesis, 1,4-bisthis compound is first reacted with potassium 4-aminobenzoate. This initial step utilizes the reactivity of the chloro groups in a nucleophilic substitution reaction to form a new diamine. This diamine intermediate is then reacted with maleic anhydride, followed by cyclization, to yield the final bismaleimide monomer, 1,4-bis{2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-phenylcarbonyloxy]ethoxy}benzene. researchgate.net

This synthetic pathway highlights how the chloroethoxy moiety acts as a flexible linker and a reactive handle to construct the larger monomer architecture necessary for creating advanced polyimides.

Table 1: Synthesis of a Bismaleimide Monomer

| Step | Reactants | Key Intermediate/Product | Role of Chloroethoxy Compound |

|---|---|---|---|

| 1 | 1,4-bisthis compound, Potassium 4-aminobenzoate | 1,4-Bis[2-(4-aminophenylcarbonyloxy)ethoxy]benzene (Diamine) | Starting material providing the core ether linkage. |

| 2 | Diamine Intermediate, Maleic Anhydride | Bismaleamic Acid Intermediate | The diamine reacts with the anhydride. |

| 3 | Bismaleamic Acid, Acetic Anhydride | 1,4-bis{2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-phenylcarbonyloxy]ethoxy}benzene | Final bismaleimide monomer is formed. |

Data sourced from a study on bismaleimide synthesis. researchgate.net

Furthermore, research supported by NASA has explored other chloroethoxy-containing compounds, such as l-[(di-2-chloroethoxy-phosphonyl)methyl]benzene, for creating fire- and heat-resistant bismaleimide resins. nasa.govnasa.gov These polymers are noted for their low flammability, high char yield, and reduced brittleness, making them suitable for laminates and composites in demanding applications like aircraft structures. nasa.govnasa.gov

Role in Fragrance Industry

While this compound is not typically used directly as a fragrance component, it serves as a crucial intermediate in the synthesis of valuable compounds for the fragrance industry. chlorobenzene.ltdguidechem.com Its primary role is that of a precursor, which can be chemically modified to produce aromatic alcohols used as fixatives and scent components in perfumes and cosmetics.

The most significant application in this context is the synthesis of 2-Phenoxyethanol. This compound can be converted to 2-Phenoxyethanol through the hydrolysis of its chloro group. 2-Phenoxyethanol is a widely used ingredient in the cosmetics industry, valued for its properties as a preservative and, notably, as a stabilizer or fixative in perfumes and soaps. atamankimya.comsafecosmetics.org It possesses a faint, pleasant rose-like scent, which allows it to blend well into fragrance compositions while helping to prolong their shelf life and scent delivery. atamankimya.comwikipedia.org

The synthesis of 2-Phenoxyethanol can also be achieved via the Williamson ether synthesis by reacting phenol with 2-chloroethanol, a process that shares chemical principles with reactions involving this compound. chlorobenzene.ltdacs.org The use of this compound as a building block demonstrates how a reactive, non-fragrant chemical is transformed into a functional ingredient that is a mainstay of modern perfumery. chlorobenzene.ltdguidechem.com

Versatile Reagent in Chemical Research

The unique chemical structure of this compound, featuring a reactive chloroalkyl group attached to a stable phenyl ether, makes it a highly versatile reagent in chemical research, particularly in the fields of medicinal chemistry and organic synthesis. chlorobenzene.ltdchemicalbook.in The chlorine atom is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions (SN2), which allows for the straightforward introduction of the phenoxyethyl moiety into a wide range of molecules. chlorobenzene.ltdmasterorganicchemistry.com

One of the most prominent applications is in the synthesis of tamoxifen and its derivatives, which are important drugs in cancer therapy. Research shows that this compound is used as a key starting material in the multi-step synthesis of these complex molecules. For instance, it can undergo a Friedel-Crafts acylation with 2-phenylbutanoic acid to form an intermediate ketone. google.comdrugfuture.com This ketone is then further reacted and modified to build the final triphenylethylene scaffold of tamoxifen derivatives. google.comsigmaaldrich.com

Table 2: Selected Applications of this compound in Synthesis

| Reaction Type | Key Reactants | Product | Application of Product |

|---|---|---|---|

| Friedel-Crafts Acylation / Grignard Addition | This compound, 2-Phenylbutanoic acid, Phenylmagnesium bromide | Tamoxifen precursor (e.g., 1-[4-(2-chloroethoxy)phenyl]-1,2-diphenylbut-1-ene) | Pharmaceutical synthesis (anti-cancer drugs) google.com |

| Multi-component Coupling | This compound, Benzaldehyde, Cinnamyltrimethylsilane, Anisole | Pseudo-symmetrical tamoxifen derivatives | Pharmaceutical research chemicalbook.in |

Beyond pharmaceuticals, this compound is employed in various coupling reactions. It has been used in a novel three-component coupling reaction with benzaldehyde, cinnamyltrimethylsilane, and anisole to synthesize new pseudo-symmetrical tamoxifen derivatives, showcasing its utility in constructing complex molecular architectures. chemicalbook.insigmaaldrich.com Its role in the classic Williamson ether synthesis is another example of its versatility, where it reacts with alcohols or phenols to form more complex ethers. chemchart.com These varied applications underscore the importance of this compound as a fundamental building block in modern organic chemistry.

Environmental Fate and Degradation Studies of 2-chloroethoxy Benzene

Biodegradation Pathways and Mechanisms

The biodegradation of (2-Chloroethoxy)benzene is not extensively documented on its own. However, significant insights into its potential metabolic pathways can be derived from studies on structurally similar compounds, such as the industrial solvent and contaminant bis(2-chloroethyl) ether (BCEE). nih.govnih.gov Research on BCEE-degrading microorganisms has revealed key enzymatic reactions, including dehalogenation and ether cleavage, that are directly applicable to the chloroethoxy moiety of this compound. asm.org

A primary mechanism for the breakdown of chlorinated ethers is sequential dehalogenation. This process involves the stepwise removal of chlorine atoms, which typically reduces the compound's toxicity and persistence. Studies on Xanthobacter sp. strain ENV481 have shown that the degradation of BCEE begins with a dehalogenation step to form 2-(2-chloroethoxy)ethanol (2CEE). nih.govresearchgate.net This is followed by a second dehalogenation reaction that converts 2CEE into the more benign compound diethylene glycol (DEG). nih.govasm.orgresearchgate.net This two-step removal of chlorine atoms from a chloroethoxy structure highlights a viable pathway for the detoxification of compounds like this compound in contaminated environments. The reaction is noteworthy for being independent of oxygen. nih.govresearchgate.net

Specific bacterial strains are fundamental to the biodegradation of chlorinated aliphatic ethers. Xanthobacter sp. strain ENV481, isolated from a Superfund site, has demonstrated the ability to use BCEE as its sole source of carbon and energy. nih.govresearchgate.netsigmaaldrich.cn This bacterium facilitates the sequential dehalogenation of BCEE, leading to the formation of intermediates like 2-(2-chloroethoxy)ethanol and ultimately diethylene glycol. nih.govresearchgate.net The catabolism of diethylene glycol in this strain proceeds through the formation of 2-hydroxyethoxyacetic acid (2HEAA). nih.gov

In contrast, another bacterium, Pseudonocardia sp. strain ENV478, degrades BCEE through a different mechanism after being grown on other substrates like tetrahydrofuran or propane, but it cannot use BCEE as a sole carbon source. nih.govresearchgate.net This illustrates that different microbial species possess distinct enzymatic machinery for degrading these compounds.

Table 1: Bacterial Strains and Their Mechanisms for Degrading Chloroethoxy Compounds

| Bacterial Strain | Degradation Mechanism | Key Intermediates | Role in Degradation |

| Xanthobacter sp. strain ENV481 | Sequential Dehalogenation | 2-(2-chloroethoxy)ethanol (2CEE), Diethylene glycol (DEG) | Utilizes the compound as a sole carbon and energy source. nih.govresearchgate.net |

| Pseudonocardia sp. strain ENV478 | Monooxygenase-mediated O-Dealkylation | 2-Chloroacetic acid, 2-Chloroethanol | Degrades the compound cometabolically but does not use it for growth. asm.orgresearchgate.net |

An alternative biodegradation route to dehalogenation is O-dealkylation, which involves the cleavage of the ether bond. This mechanism is common for the breakdown of short-chain alkyl ethers. asm.org In Pseudonocardia sp. strain ENV478, the degradation of BCEE is initiated by a monooxygenase enzyme. nih.govresearchgate.net This enzyme hydroxylates a carbon atom adjacent to the ether oxygen, forming a highly unstable hemiacetal. asm.orgacs.org The hemiacetal then spontaneously disproportionates, breaking the ether linkage and yielding an alcohol and an aldehyde. asm.org This O-dealkylation of BCEE by strain ENV478 results in the accumulation of 2-chloroacetic acid, which the strain does not readily degrade further. nih.govnih.govresearchgate.net This pathway represents another potential fate for this compound in microbial communities.

Role of Specific Bacterial Strains (e.g., Xanthobacter sp.)

Photodegradation Processes

This compound is subject to transformation by light, a process known as photodegradation. It has been identified as a photoproduct resulting from the degradation of the sulfonylurea herbicide triasulfuron in aqueous solutions when exposed to both UV irradiation and simulated sunlight. tandfonline.comscispace.comresearchgate.net The photochemical breakdown of such compounds often involves highly reactive species like hydroxyl radicals, which can oxidize and degrade persistent organic pollutants. mdpi.comcore.ac.uk

Studies on the photodegradation of triasulfuron have identified several breakdown products, including this compound itself. tandfonline.comscispace.com The irradiation of triasulfuron leads to the cleavage of the sulfonylurea bridge, which is a primary degradation pathway. scispace.com While the specific photoproducts of this compound are not detailed in the reviewed literature, the products from its parent compound, triasulfuron, provide context for the types of transformations that occur.

Table 2: Identified Photoproducts from the Photodegradation of Triasulfuron

| Photoproduct | Formation Pathway | Reference |

| This compound | Cleavage of sulfonylurea bridge | tandfonline.comscispace.com |

| (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea | Cleavage of sulfonylurea bridge | tandfonline.comresearchgate.net |

| 2-amino-4-methoxy-6-methyltriazine | Hydrolytic cleavage of sulfonylurea bridge | scispace.comresearchgate.net |

| 2-(2-chloroethoxy)benzenesulfonamide | Hydrolytic cleavage of sulfonylurea bridge | tandfonline.comscispace.comresearchgate.net |

The rate at which a compound degrades under light is described by its photolysis kinetics. The photodegradation of triasulfuron, which produces this compound, has been shown to follow first-order kinetics. tandfonline.comscispace.comresearchgate.net The half-life for the photolysis of triasulfuron in an organic solvent under simulated sunlight was reported to be 22 hours. tandfonline.com Under UV irradiation, the degradation is significantly faster, occurring within minutes. tandfonline.com This suggests that under similar environmental conditions, this compound would also likely undergo photodegradation, and its persistence would be highly dependent on the intensity and wavelength of light exposure.

Identification of Photoproducts

Hydrolysis and Abiotic Degradation

The abiotic degradation of this compound, occurring without the involvement of living organisms, is primarily governed by hydrolysis and photolysis. While data specific to this compound is limited, the behavior of structurally similar compounds provides a strong indication of its environmental fate.

Hydrolysis: The chemical breakdown of this compound by reaction with water is a significant degradation pathway. The rate of this reaction is influenced by environmental pH. Studies on analogous compounds, such as 1,4-Bisthis compound, show that the cleavage of the chloroethoxy group is pH-dependent, accelerating under alkaline conditions (pH > 10). Similarly, the hydrolysis of the related compound bis(2-chloroethyl) ether (BCEE) yields 2-(2-chloroethoxy)ethanol and diethylene glycol as major by-products, although this process can be slow, with reported half-lives ranging from 3 to 22 years. nih.govepa.gov For 2-(2-Chloroethoxy)benzoic acid, the chloroethoxy group has been shown to hydrolyze to a hydroxyl group under basic conditions (10% aq. NaOH, 80°C). These findings suggest that the primary hydrolysis product of this compound is 2-Phenoxyethanol, formed through the replacement of the chlorine atom with a hydroxyl group.

Photodegradation: Exposure to sunlight can also induce the degradation of this compound. Research on the herbicide Triasulfuron, which contains the this compound structure, has shown that it undergoes photodegradation. tandfonline.com Significantly, this compound itself was identified as one of the main photoproducts from the breakdown of Triasulfuron, indicating that the sulfonylurea bridge cleaves while leaving the this compound moiety intact, which can then be further degraded. tandfonline.comscispace.com The photolysis of such compounds often follows first-order kinetics, with degradation rates being considerably faster under direct UV irradiation compared to simulated sunlight. tandfonline.com The atmospheric half-life of the potential metabolite, 2-Phenoxyethanol, is estimated to be around 11.8 hours due to its reaction with photochemically-produced hydroxyl radicals. nih.gov

Table 1: Abiotic Degradation Pathways and Products

| Process | Reactant | Conditions | Key Products | Source |

|---|---|---|---|---|

| Hydrolysis | 1,4-Bisthis compound | pH-dependent (faster at pH > 10) | 1,4-dihydroxybenzene | |

| Hydrolysis | bis(2-chloroethyl) ether | Aqueous environment | 2-(2-chloroethoxy)ethanol, Diethylene glycol | nih.govepa.gov |

| Photodegradation | Triasulfuron | UV and simulated solar irradiation | This compound, 2-(2-chloroethoxy)benzenesulfonamide | tandfonline.com |

Environmental Monitoring and Contaminant Analysis

Effective monitoring of this compound in various environmental matrices like water, soil, and air is crucial for assessing its distribution and concentration. Standardized analytical methods, primarily from the U.S. Environmental Protection Agency (EPA), are employed for the detection of this and other semivolatile organic compounds (SVOCs).

The most common and validated method for analyzing compounds of this class is EPA Method 8270, which utilizes gas chromatography combined with mass spectrometry (GC-MS). This method is designed for the determination of SVOCs in extracts from solid waste, soil, and water. phenomenex.com Structurally similar compounds, such as bis(2-chloroethoxy)methane and bis(2-chloroethyl) ether, are listed as target analytes in standard calibration mixtures for EPA Method 625 and 8270, confirming the suitability of this technique. phenomenex.comchem-lab.berestek.comlgcstandards.com The analysis involves extracting the sample, concentrating the extract, and then injecting it into the GC-MS system for separation and identification. restek.com The use of high-resolution capillary columns in GC can significantly improve the separation and detection limits for haloethers.

For certain applications, liquid chromatography-tandem mass spectrometry (LC-MS/MS) may also be used, particularly for samples from complex matrices, as it offers high selectivity and sensitivity. vulcanchem.com

Table 2: Analytical Methods for this compound and Related Compounds

| Method | Instrumentation | Matrix | Typical Analytes | Source |

|---|---|---|---|---|

| EPA Method 8270 / 625 | Gas Chromatography/Mass Spectrometry (GC-MS) | Water, Soil, Solid Waste | Semivolatile Organic Compounds, including bis(2-chloroethoxy)methane and bis(2-chloroethyl) ether | phenomenex.comrestek.com |

| Extraction and Fractionation | Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) | Consumer products (handwipes) | Isooctyl 2-phenoxyethyl terephthalate | vulcanchem.com |

Metabolite Identification and Analysis

The breakdown of this compound in the environment, particularly through biological processes, leads to the formation of various metabolites. While direct studies on the metabolism of this compound are not widely available, extensive research on the closely related compound bis(2-chloroethyl) ether (BCEE) provides a reliable model for its metabolic fate.

The biodegradation of BCEE has been demonstrated in bacterial strains such as Xanthobacter sp. strain ENV481. asm.orgresearchgate.net This strain is capable of using BCEE as its sole source of carbon and energy. The metabolic pathway involves sequential dehalogenation reactions. asm.orgresearchgate.netnih.gov The first step is the hydrolytic dehalogenation of one of the chloroethyl groups to form the intermediate 2-(2-chloroethoxy)ethanol (2CEE). asm.orgresearchgate.netnih.gov This intermediate is then further degraded by the removal of the second chlorine atom to form diethylene glycol (DEG), which subsequently enters the central metabolism of the bacterium after being oxidized to products like 2-hydroxyethoxyacetic acid. asm.orgresearchgate.net

This degradation can occur under both aerobic and anaerobic conditions, although the rate is typically faster in the presence of oxygen. asm.org The initial transformation of BCEE is facilitated by a hydrolytic enzyme rather than an oxygenase. asm.org Another bacterial strain, Pseudonocardia sp. ENV478, degrades BCEE via a different mechanism involving a monooxygenase-mediated O-dealkylation, which results in the accumulation of 2-chloroacetic acid. asm.orgnih.gov

Based on the well-documented pathway in Xanthobacter sp., the primary metabolite expected from the biodegradation of this compound would be 2-Phenoxyethanol , resulting from the hydrolytic cleavage of the carbon-chlorine bond. Further degradation would likely involve the cleavage of the ether bond.

Additionally, as mentioned previously, photodegradation of the herbicide Triasulfuron can lead to the formation of 2-(2-chloroethoxy)benzenesulfonamide as a metabolite in addition to this compound itself. tandfonline.com

Table 3: Identified Metabolites of this compound and Related Compounds

| Parent Compound | Process | Organism/Condition | Identified Metabolites | Source |

|---|---|---|---|---|

| bis(2-chloroethyl) ether | Biodegradation | Xanthobacter sp. strain ENV481 | 2-(2-chloroethoxy)ethanol, Diethylene glycol, 2-Hydroxyethoxyacetic acid | asm.orgresearchgate.net |

| bis(2-chloroethyl) ether | Biodegradation | Pseudonocardia sp. strain ENV478 | 2-Chloroacetic acid, 2-Chloroethanol | asm.orgnih.gov |

| Triasulfuron | Photodegradation | UV/Sunlight | This compound, 2-(2-chloroethoxy)benzenesulfonamide | tandfonline.com |

| This compound (Predicted) | Biodegradation | Analogous to Xanthobacter sp. | 2-Phenoxyethanol | asm.orgresearchgate.net |

Future Research Directions and Emerging Applications

Novel Synthetic Approaches and Green Chemistry Principles

The traditional synthesis of (2-Chloroethoxy)benzene often involves the reaction of phenol with 2-chloroethanol using a base as a catalyst or the chlorination of phenoxyethanol. chlorobenzene.ltd While effective, future research is increasingly focused on developing more sustainable and efficient synthetic routes, guided by the principles of green chemistry. nih.gov

Catalytic Innovations: The exploration of advanced catalytic systems is a key area of research. Phase transfer catalysts, such as tetrabutylammonium bromide, have been shown to improve reaction rates and yields in alkylation processes. Furthermore, the use of metal catalysts, like palladium in coupling reactions, opens up new avenues for synthesis. google.com Future work may focus on developing heterogeneous catalysts that can be easily recovered and reused, minimizing waste and improving process economics, a core tenet of green chemistry. nih.gov

Greener Reaction Conditions: A significant push is being made to replace conventional, often hazardous, organic solvents with more benign alternatives like water, ionic liquids, or even conducting reactions in solvent-free conditions. nih.govrasayanjournal.co.in Techniques such as microwave-assisted synthesis are also being explored to reduce reaction times, energy consumption, and the formation of by-products. rasayanjournal.co.in One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, represent a particularly promising strategy for enhancing efficiency and reducing solvent use.

Biocatalysis and Biotransformation: The use of enzymes and whole-cell systems for chemical synthesis is a rapidly growing field. mdpi.com Researchers are investigating biocatalytic approaches, such as the use of cytochrome P450 enzymes, for specific transformations. nih.gov Developing a whole-cell biocatalyst for the synthesis or modification of this compound could offer a highly selective and environmentally friendly alternative to traditional chemical methods, operating under mild conditions and reducing the need for protecting groups. mdpi.comnih.gov

| Synthetic Approach | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Conventional Synthesis | Nucleophilic substitution with phenol and 2-chloroethanol. chlorobenzene.ltd | Established and well-understood. | Improving yield and purity. |

| Advanced Catalysis | Use of phase transfer or metal catalysts. google.com | Increased reaction rates, higher yields, milder conditions. | Development of reusable heterogeneous catalysts. |

| Green Chemistry Methods | Solvent-free conditions, microwave-assist, one-pot synthesis. rasayanjournal.co.in | Reduced waste, lower energy consumption, improved safety. nih.gov | Integration of multiple green principles into a single process. |

| Biocatalysis | Use of enzymes or whole-cell systems. mdpi.comnih.gov | High selectivity, mild reaction conditions, reduced environmental impact. | Discovering and engineering enzymes for specific transformations. |

Exploration of New Reaction Pathways

The reactivity of this compound, stemming from both the chloroethoxy side chain and the aromatic ring, makes it a valuable substrate for exploring new chemical transformations. chlorobenzene.ltd

Functionalization Strategies: The chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions with a variety of nucleophiles like amines and thiols. chlorobenzene.ltdsmolecule.com This allows for the introduction of diverse functional groups, leading to the synthesis of a wide array of derivatives. The benzene ring can undergo electrophilic aromatic substitution, with the (2-chloroethoxy) group acting as an ortho- and para-directing group. chlorobenzene.ltd Future research will likely focus on leveraging these reactivities to construct more complex molecular architectures.

Catalytic Coupling and Photochemistry: Modern catalytic methods, including cross-coupling reactions, offer powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound. chlorobenzene.ltd Moreover, the burgeoning field of photoredox catalysis presents exciting opportunities. The use of visible light to initiate chemical reactions under mild conditions could enable novel transformations of this compound that are inaccessible through traditional thermal methods. acs.org Research in this area could focus on photocatalytic degradation pathways for environmental remediation or the light-induced synthesis of complex molecules. mdpi.comnih.gov

Computational and Mechanistic Studies: A deeper understanding of the reaction mechanisms involving this compound is crucial for developing new and improved synthetic methods. Computational tools, such as Density Functional Theory (DFT), can be used to model reaction pathways, identify transition states, and predict reactivity. researchgate.net These theoretical insights can guide experimental work, accelerating the discovery of new reactions and optimizing conditions for known transformations. For instance, computational studies can elucidate the role of catalysts and solvent effects in nucleophilic substitution or cyclization processes. researchgate.net

Advanced Materials Science Applications

The structural characteristics of this compound and its derivatives make them promising building blocks for the creation of advanced materials with tailored properties. chlorobenzene.ltd

Polymer and Functional Material Synthesis: this compound serves as a raw material for synthesizing specialty polymers. chlorobenzene.ltd Its derivatives, such as 1,4-Bisthis compound, are used as building blocks for high-performance polymers that exhibit excellent thermal stability and chemical resistance, making them suitable for demanding applications in the aerospace and automotive industries. The reactive chloro groups allow for cross-linking reactions, which can be used to modify the properties of polymers. Future research is directed towards incorporating this moiety into novel polymer backbones to control properties like conductivity and optical response. chlorobenzene.ltd

Emerging Material Applications: The potential applications for this compound derivatives are expanding into cutting-edge areas of materials science. Research is exploring their use as:

Liquid Crystal Modifiers: Incorporation into liquid crystal structures to influence their phase behavior.

Self-Healing Polymers: Use as a crosslinker in polyurethane systems to impart self-healing capabilities.

Metal-Organic Framework (MOF) Precursors: Acting as linkers that coordinate with metal ions to form porous frameworks with high surface areas, which have potential applications in gas storage and catalysis.

Coatings and Adhesives: Serving as a precursor for specialty chemicals used in the formulation of durable coatings, adhesives, and sealants.

| Application Area | Function of this compound Derivative | Potential Impact | Reference |

|---|---|---|---|